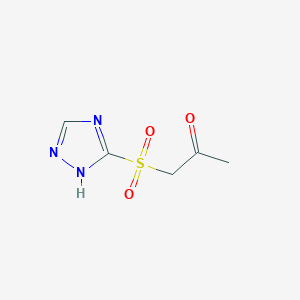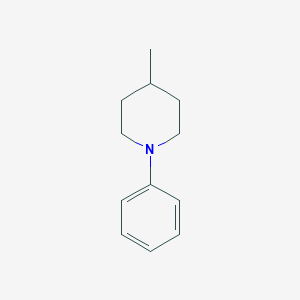
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, commonly known as TSA or Trichostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been widely studied for its ability to regulate gene expression and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
TSA inhibits the activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure called chromatin, and acetylation of histones is a key mechanism for regulating gene expression. By inhibiting 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, TSA increases histone acetylation, which leads to changes in gene expression and ultimately alters cellular function.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TSA has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. In neurodegenerative diseases, TSA has been shown to reduce inflammation, protect against neuronal damage, and improve cognitive function by increasing the expression of genes involved in neuroprotection and synaptic plasticity. In addition, TSA has been shown to regulate the immune response in inflammatory diseases by inhibiting the activity of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TSA in lab experiments is its potent inhibitory effect on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which allows for precise regulation of gene expression. However, one limitation of using TSA is its potential cytotoxicity, which can limit its use in cell culture experiments. In addition, TSA has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on TSA. One area of interest is the development of more potent and selective 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of TSA in epigenetic regulation and its potential therapeutic applications in diseases such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of TSA, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of TSA involves the reaction of 1,2,4-triazole-3-thiol with chloroacetyl chloride, followed by oxidation with potassium permanganate to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The yield of this synthesis is typically around 50%.
Applications De Recherche Scientifique
TSA has been extensively investigated for its potential therapeutic applications in various diseases. In cancer research, TSA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative research, TSA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In addition, TSA has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
Nom du produit |
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone |
|---|---|
Formule moléculaire |
C5H7N3O3S |
Poids moléculaire |
189.2 g/mol |
Nom IUPAC |
1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one |
InChI |
InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
Clé InChI |
OYFHIRZWLFAYKB-UHFFFAOYSA-N |
SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
SMILES canonique |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)